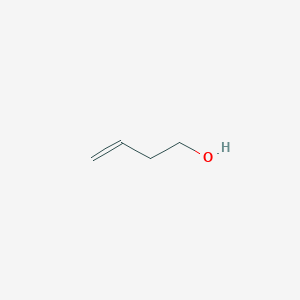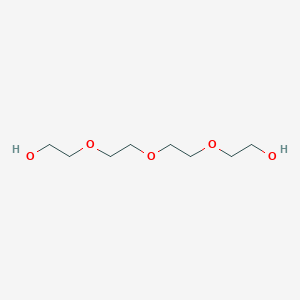
5-Cloronaproxeno, (S)-
Descripción general
Descripción
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro and methoxy group attached to a naphthalene ring, along with a propanoic acid side chain
Aplicaciones Científicas De Investigación
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information available indicates that “(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid” has several hazard statements: H302, H315, H319, H335, H361fd, H411 . These codes correspond to various hazards, including acute toxicity if ingested (H302), skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), suspected damage to fertility or the unborn child (H361fd), and long-term aquatic toxicity (H411) .
Mecanismo De Acción
Target of Action
These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Based on its structural similarity to naproxen, it can be inferred that it may act as a non-selective inhibitor of cox-1 and cox-2 enzymes, thereby reducing the production of prostaglandins and alleviating inflammation and pain .
Biochemical Pathways
As a potential cox inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins, thromboxanes, and prostacyclins .
Pharmacokinetics
Based on its structural similarity to naproxen, it can be hypothesized that it might have similar pharmacokinetic properties .
Result of Action
As a potential cox inhibitor, it would likely reduce the production of prostaglandins, leading to a decrease in inflammation and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloronaproxen, (S)-. Factors such as pH, temperature, and the presence of other substances can affect the drug’s solubility, absorption, distribution, metabolism, and excretion .
Análisis Bioquímico
Biochemical Properties
5-Chloronaproxen, (S)- interacts with various enzymes and proteins within the body. As a metabolite of Naproxen, it is likely to share similar biochemical properties. Naproxen primarily works by inhibiting cyclooxygenase (COX), an enzyme involved in the production of prostaglandins which play a key role in inflammation . Therefore, it is plausible that 5-Chloronaproxen, (S)- may also interact with COX enzymes.
Molecular Mechanism
As a derivative of Naproxen, it may exert its effects at the molecular level by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This could involve binding interactions with the COX enzymes, leading to their inhibition.
Metabolic Pathways
The specific metabolic pathways that 5-Chloronaproxen, (S)- is involved in are not well-known. As a metabolite of Naproxen, it is likely to be involved in similar pathways. Naproxen is metabolized primarily by the liver, and its metabolism involves the cytochrome P450 system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Naphthalene Derivative Formation: The starting material, naphthalene, undergoes chlorination to introduce the chloro group at the desired position.
Methoxylation: The chlorinated naphthalene is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Side Chain Introduction:
Industrial Production Methods
Industrial production of (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives of the naphthalene ring.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in protection/deprotection sequences in organic synthesis.
3-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
Uniqueness
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid stands out due to its unique combination of chloro and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAYDHIVLCPBC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89617-86-7 | |
| Record name | 5-Chloronaproxen, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089617867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLORONAPROXEN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60QH2454J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)












